Carsatrin, (S)-

Description

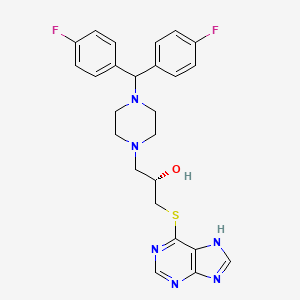

Carsatrin, (S)-, is a purinylpiperazine derivative with the molecular formula C₂₅H₂₆F₂N₆OS and a molecular weight of 496.584 g/mol . Its CAS registry number is 125363-87-3, and it is classified as an investigational cardiotonic and antiarrhythmic agent . Structurally, Carsatrin features a thioether-linked purine moiety and a benzhydryl group substituted with electron-withdrawing fluorine atoms, which enhance its potency .

Carsatrin was optimized from a series of purine derivatives, achieving 25.4% synthesis yield in its most feasible route, which involves chloro-hydroxypropanyl and bis(4-fluorophenyl)methyl-piperazine intermediates .

Properties

CAS No. |

125345-93-9 |

|---|---|

Molecular Formula |

C25H26F2N6OS |

Molecular Weight |

496.6 g/mol |

IUPAC Name |

(2S)-1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-3-(7H-purin-6-ylsulfanyl)propan-2-ol |

InChI |

InChI=1S/C25H26F2N6OS/c26-19-5-1-17(2-6-19)23(18-3-7-20(27)8-4-18)33-11-9-32(10-12-33)13-21(34)14-35-25-22-24(29-15-28-22)30-16-31-25/h1-8,15-16,21,23,34H,9-14H2,(H,28,29,30,31)/t21-/m0/s1 |

InChI Key |

JOMBZLFCXNSKEQ-NRFANRHFSA-N |

Isomeric SMILES |

C1CN(CCN1C[C@@H](CSC2=NC=NC3=C2NC=N3)O)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |

Canonical SMILES |

C1CN(CCN1CC(CSC2=NC=NC3=C2NC=N3)O)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Carsatrin belongs to a class of sodium channel-modulating cardiotonics. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Comparative Analysis of Carsatrin and Analogous Compounds

Key Research Findings

Structure-Activity Relationship (SAR): Thioether linkage: Carsatrin’s thioether group enhances stability and potency compared to oxygen/nitrogen isosteres in its class . Electron-withdrawing substituents: Fluorine atoms on the benzhydryl moiety increase binding affinity to sodium channels, improving inotropic activity by ~30% over non-fluorinated analogs .

Preclinical Efficacy :

- In vivo studies showed Carsatrin increased left ventricular dP/dt max (a measure of contractility) by 45% at 1 mg/kg oral dose without altering heart rate, whereas DPI 201106 required higher doses (3 mg/kg) for similar effects .

- Unlike Sulmazole, Carsatrin avoids PDE inhibition, reducing risks of tachycardia and arrhythmias .

Clinical Potential: Carsatrin’s investigational status contrasts with older PDE inhibitors (e.g., Milrinone), which exhibit higher morbidity due to cAMP-mediated side effects .

Notes

Data Limitations : Direct comparative studies between Carsatrin and Sulmazole are scarce in the provided evidence. Mechanistic details for Sulmazole are inferred from class properties .

Synthesis Challenges : Carsatrin’s synthesis requires multi-step purification, contributing to its moderate yield (25.4%) .

Therapeutic Niche: Carsatrin’s sodium channel specificity positions it as a safer alternative to non-selective cardiotonics, though long-term safety data remain pending .

Q & A

Q. How should researchers address gaps in the mechanistic understanding of (S)-Carsatrin’s target interactions?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines to map existing evidence. Design hypothesis-driven experiments (e.g., surface plasmon resonance for binding kinetics) to fill gaps. Collaborate with structural biologists for cryo-EM or crystallographic insights, ensuring citations prioritize primary literature over reviews .

Q. What ethical frameworks apply when studying (S)-Carsatrin’s environmental impact in ecotoxicology research?

- Methodological Answer : Align study designs with OECD Test Guidelines (e.g., OECD 201 for algal toxicity). Include negative controls and minimize organism suffering via the 3Rs principle (Replacement, Reduction, Refinement). Disclose funding sources and conflicts of interest in accordance with ACS Ethical Guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.